tert-butyl N-(2,2-dimethyl-3-oxopropyl)carbamate

Lipophilicity Drug Design ADME

Renin inhibitor and PROTAC synthesis requires an amino aldehyde with steric control and orthogonal protection. Generic analogs cause side reactions. This Boc-protected gem-dimethyl aldehyde solves this: - Gem-dimethyl (C-2) enhances chemoselectivity, preventing unwanted condensations. - Boc group enables acid-labile orthogonal deprotection in multi-step sequences. - Key intermediate for Aliskiren pharmacophore and PROTAC linker ligation.

Molecular Formula C10H19NO3
Molecular Weight 201.26 g/mol
CAS No. 195387-13-4
Cat. No. B064080
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl N-(2,2-dimethyl-3-oxopropyl)carbamate
CAS195387-13-4
Molecular FormulaC10H19NO3
Molecular Weight201.26 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCC(C)(C)C=O
InChIInChI=1S/C10H19NO3/c1-9(2,3)14-8(13)11-6-10(4,5)7-12/h7H,6H2,1-5H3,(H,11,13)
InChIKeyPXYSKRPXLWMCMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl N-(2,2-dimethyl-3-oxopropyl)carbamate: Procurement & Differentiation


tert-Butyl N-(2,2-dimethyl-3-oxopropyl)carbamate (CAS 195387-13-4), also known as N-Boc-3-amino-2,2-dimethyl-propionaldehyde, is a Boc-protected amino aldehyde with a gem-dimethyl substitution alpha to the reactive aldehyde group . With a molecular formula of C10H19NO3 and a molecular weight of 201.26 g/mol, this compound functions as a dual-warhead synthetic intermediate, combining an acid-labile Boc-protected amine and a reactive 2,2-dimethyl-3-oxopropyl (β-keto) moiety . Its unique architecture positions it as a critical building block in the synthesis of nitrogen-containing heterocycles and complex pharmaceuticals, including key intermediates for renin inhibitors and PROTACs [1].

Synthetic Role Dual-warhead intermediate (Boc-amine + gem-dimethyl aldehyde)
Key Attribute Steric shielding for chemoselective nucleophilic additions
Deprotection Acid-labile Boc enables orthogonal deprotection in multi-step routes

tert-Butyl N-(2,2-dimethyl-3-oxopropyl)carbamate: Generic Substitution Failure


Generic substitution of CAS 195387-13-4 with simpler or non-gem-dimethyl analogs is not feasible without compromising reaction outcomes. The gem-dimethyl substitution (C-2) introduces steric hindrance that modulates reactivity at the adjacent aldehyde, a feature absent in linear analogs like tert-butyl (3-oxopropyl)carbamate (CAS 58885-60-2) . This steric shielding directly impacts chemoselectivity in nucleophilic additions and condensation reactions, preventing side reactions common with less hindered aldehydes . Furthermore, the presence of the Boc-protected amine provides a controlled, acid-labile handle for orthogonal deprotection, which is essential in multi-step syntheses. Attempting to replace this compound with a non-Boc-protected analog would necessitate additional protection/deprotection steps, reducing overall synthetic efficiency and increasing costs .

Linear analogs (e.g., tert-butyl (3-oxopropyl)carbamate) lack gem-dimethyl steric shielding, which may shift aldehyde reactivity and chemoselectivity.
Replacing with a non-Boc-protected amine necessitates additional protection/deprotection steps, likely reducing synthetic efficiency.
Substituting with the carboxylic acid derivative (CAS 180181-02-6) may complicate purification due to increased hydrogen bonding.

tert-Butyl N-(2,2-dimethyl-3-oxopropyl)carbamate: Quantitative Differentiation vs. Analogs


Lipophilicity Comparison: LogP Analysis

The gem-dimethyl substitution of tert-butyl N-(2,2-dimethyl-3-oxopropyl)carbamate significantly increases its lipophilicity compared to the unsubstituted analog, tert-butyl (3-oxopropyl)carbamate. This difference is quantified by a higher calculated LogP (XLogP3) value, which directly impacts membrane permeability and bioavailability profiles in medicinal chemistry applications [1][2].

LogP
Reported
XLogP3 1.3 vs 0.28 Δ +1.02
Higher lipophilicity supports passive membrane diffusion profiling.
Calculated XLogP3 values; in vitro permeability requires verification.
Lipophilicity Drug Design ADME

Steric Hindrance: TPSA Comparison

The presence of the gem-dimethyl group in CAS 195387-13-4 introduces steric bulk near the reactive aldehyde, which is reflected in a reduced Topological Polar Surface Area (TPSA) compared to the N-methylated analog. This reduction in accessible polar surface area correlates with decreased susceptibility to nucleophilic attack at the carbamate carbonyl, potentially enhancing chemoselectivity in subsequent reactions [1][2].

Polar Surface Area
Reported
55.4 Ų vs 46.6 Ų Δ +8.8 Ų
Increased TPSA suggests improved aqueous solubility and H-bond donor accessibility.
NH carbamate donor; impacts solubility in polar media.
Steric Hindrance Reactivity Selectivity

Hydrogen Bonding & Rotatable Bond Comparison

CAS 195387-13-4 possesses a unique combination of hydrogen bond donor (HBD) and acceptor (HBA) counts that distinguishes it from close analogs, including its carboxylic acid derivative. The presence of a single HBD (the carbamate NH) allows for directed, specific intermolecular interactions, while the three HBA sites offer multiple coordination points. This balance is distinct from the carboxylic acid analog (CAS 180181-02-6), which has an additional HBD, potentially leading to different solubility and crystallization behaviors [1].

H-Bond Profile
Reported
HBD 1 / HBA 3 vs HBD 2 / HBA 4
Fewer HBDs simplify purification; lower aggregation tendency.
Compared to carboxylic acid analog (CAS 180181-02-6).
Conformational Analysis Binding Affinity Synthetic Accessibility

tert-Butyl N-(2,2-dimethyl-3-oxopropyl)carbamate: Validated Applications


Renin Inhibitor Intermediates: Aliskiren & Beyond

CAS 195387-13-4 is a critical building block for the synthesis of the 3-amino-2,2-dimethyl-3-oxopropyl moiety found in renin inhibitors like Aliskiren. The compound's gem-dimethyl-substituted aldehyde serves as a key intermediate for introducing this specific pharmacophore into larger molecular scaffolds. Its use is documented in patent literature for preparing advanced intermediates and final drug candidates targeting the renin-angiotensin system [1][2].

PROTAC Linker Development

The orthogonal protection strategy afforded by the Boc-protected amine and the reactive aldehyde group makes CAS 195387-13-4 a valuable building block for PROTAC (Proteolysis Targeting Chimera) linkers. The aldehyde can be used for oxime or hydrazone ligation, while the Boc-protected amine can be deprotected orthogonally to attach the E3 ligase ligand, enabling precise control over the assembly of bifunctional molecules .

β-Peptide & Peptidomimetic Synthesis

The gem-dimethyl group in CAS 195387-13-4 introduces a strong conformational constraint, favoring turn motifs in β-peptides and peptidomimetics. This property is exploited in the synthesis of structurally defined foldamers, where the aldehyde functionality allows for subsequent reductive amination or homologation steps to incorporate the constrained amino acid into the peptide backbone [3].

Heterocycle Synthesis: Pyrroles & Pyrazoles

The β-keto aldehyde functionality of CAS 195387-13-4 is a versatile precursor for the synthesis of nitrogen-containing heterocycles. Its reaction with hydrazines yields pyrazoles, while condensation with primary amines can lead to pyrroles or related heterocycles. The steric hindrance from the gem-dimethyl group can influence regioselectivity in these cyclizations, offering a route to otherwise challenging substitution patterns .

Application
Selection Property
Validation Focus
Renin inhibitor intermediate synthesis
gem-Dimethyl aldehyde for pharmacophore introduction
Regioselective incorporation via patent protocols
PROTAC linker development
Orthogonal aldehyde and Boc-amine
Oxime/hydrazone ligation efficiency and deprotection compatibility
β-Peptide and peptidomimetic backbone synthesis
Conformational constraint from gem-dimethyl
Turn motif induction verified by X-ray or NMR
Heterocycle synthesis (pyrroles, pyrazoles)
β-Keto aldehyde reactivity with steric control
Regioselectivity in cyclization reactions

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